molecular formula C27H24F2N2O4S B2925556 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892787-67-6

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2925556
CAS No.: 892787-67-6
M. Wt: 510.56
InChI Key: GOFJOOLDRSGQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atoms, and attachment of the sulfonyl and morpholine groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of Sulfonyl and Morpholine Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate sulfonyl chloride and morpholine are reacted with the intermediate quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate (NO2BF4) can be used under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

    Material Science: The unique structural features of the compound may make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the sulfonyl and morpholine groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: These compounds, such as ciprofloxacin and levofloxacin, share the quinoline core and fluorine atoms but differ in their specific substituents and biological activities.

    Sulfonylquinolines: Compounds like sulfasalazine contain a sulfonyl group attached to a quinoline core, similar to the target compound.

Uniqueness

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to its combination of multiple functional groups, which can confer distinct chemical and biological properties. The presence of both fluorine atoms and a morpholine ring can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N2O4S/c1-18-3-2-4-21(13-18)36(33,34)26-17-31(16-19-5-7-20(28)8-6-19)24-15-25(30-9-11-35-12-10-30)23(29)14-22(24)27(26)32/h2-8,13-15,17H,9-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFJOOLDRSGQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.